Ethanesulfonic anhydride
Overview
Description
Ethanesulfonic anhydride is an organic compound that belongs to the class of sulfonic acid anhydrides. It is a derivative of ethanesulfonic acid and is characterized by the presence of two sulfonic acid groups connected by an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
Ethanesulfonic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Utilized in the modification of biomolecules to study their functions and interactions.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Ethanesulfonic anhydride primarily targets Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These targets play crucial roles in various biological processes.
Mode of Action
It’s known that sulfonic anhydrides like mthis compound can readily undergo nucleophilic substitution reactions . This characteristic makes them invaluable in forming esters and amides, key processes in organic synthesis .
Biochemical Pathways
It’s known that sulfonic anhydrides can be involved in the synthesis of thioesters . Thioesters are important class of acyl donors and are protagonists in the biosynthesis of many natural polyketide antibiotics .
Result of Action
It’s known that sulfonic anhydrides like mthis compound can be used to generate mesylates (methanesulfonyl esters) . Mesylates serve as crucial intermediates in various organic transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, Mthis compound’s reactivity stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . Its violent reactivity with water necessitates cautious handling .
Safety and Hazards
Future Directions
Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Mthis compound is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
Biochemical Analysis
Biochemical Properties
Ethanesulfonic anhydride is known to participate in a variety of biochemical reactions. It is often used to generate mesylates (methanesulfonyl esters), which are important intermediates in many biochemical pathways . The nature of these interactions involves nucleophilic substitution reactions, where the compound interacts with enzymes, proteins, and other biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It can perform mesylation of alcohols to form sulfonates . This process involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its high chemical stability against redox reactions and hydrolysis, as well as high thermal stability
Metabolic Pathways
This compound is involved in the formation of mesylates, which are key intermediates in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonic anhydride can be synthesized through the dehydration of ethanesulfonic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide. The reaction can be represented as follows:
2CH3CH2SO3H→CH3CH2SO2OSO2CH3CH2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where ethanesulfonic acid is fed into a reactor containing a dehydrating agent. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form sulfonate esters.
Addition Reactions: It can add to nucleophiles such as amines to form sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes back to ethanesulfonic acid.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base such as pyridine to form sulfonate esters.
Amines: React with this compound to form sulfonamides.
Water: Hydrolyzes this compound to ethanesulfonic acid.
Major Products:
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Ethanesulfonic Acid: Formed from hydrolysis.
Comparison with Similar Compounds
Methanesulfonic Anhydride: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonic Anhydride: Contains a benzene ring instead of an alkyl group.
Uniqueness: this compound is unique due to its specific reactivity and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it suitable for specific applications where other sulfonic anhydrides may not be as effective.
Properties
IUPAC Name |
ethylsulfonyl ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553782 | |
Record name | ethylsulfonyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-06-8 | |
Record name | ethylsulfonyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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